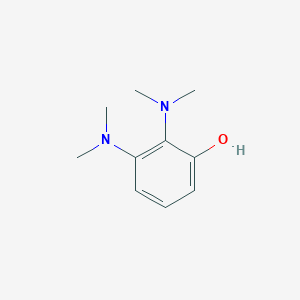
2,3-Bis(dimethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(dimethylamino)phenol is an organic compound characterized by the presence of two dimethylamino groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. One method includes adding a 48% dimethylamine aqueous solution to resorcinol in an autoclave, followed by heating to 200°C until the reaction is complete. The product is then extracted and purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Bis(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
2,3-Bis(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Bis(dimethylamino)phenol involves its interaction with various molecular targets. The dimethylamino groups can donate electron density, making the compound a good nucleophile. This property allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
類似化合物との比較
3-(Dimethylamino)phenol: Similar structure but with only one dimethylamino group.
2-(Dimethylamino)phenol: Another similar compound with the dimethylamino group in a different position.
Uniqueness: 2,3-Bis(dimethylamino)phenol is unique due to the presence of two dimethylamino groups, which enhance its nucleophilicity and reactivity compared to its mono-substituted counterparts .
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2,3-bis(dimethylamino)phenol |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(13)10(8)12(3)4/h5-7,13H,1-4H3 |
InChIキー |
QVQKXHWNDBPYOM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















